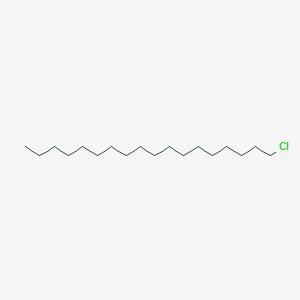

1-Chlorooctadecane

Description

Properties

IUPAC Name |

1-chlorooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQPJRPDRDVQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027536 | |

| Record name | Octadecyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Octadecane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3386-33-2 | |

| Record name | 1-Chlorooctadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3386-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLOROOCTADECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorooctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROOCTADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73H8VD533I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Chlorooctadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorooctadecane (also known as octadecyl chloride or stearyl chloride) is a long-chain alkyl halide with the chemical formula C₁₈H₃₇Cl. Its structure consists of an eighteen-carbon aliphatic chain with a terminal chlorine atom. This compound serves as a versatile chemical intermediate in various industrial and laboratory syntheses.[1][2] Its utility stems from the reactivity of the carbon-chlorine bond, which allows for the introduction of the long lipophilic octadecyl group into a variety of molecular structures.[2] This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or solid, depending on the ambient temperature, with a melting point in the range of 18-24°C.[1][3] It is a hydrophobic compound with very low solubility in water but is soluble in many organic solvents.[1][4] The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₈H₃₇Cl | |

| Molecular Weight | 288.94 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 18-24 °C | [1][3] |

| Boiling Point | 348-350 °C at 760 mmHg; 157-158 °C at 1.5 mmHg | [1][5] |

| Density | 0.849 g/mL at 25 °C | [6][5] |

| Refractive Index (n²⁰/D) | 1.451 | [6][5] |

| Water Solubility | 0.03 g/L at 20 °C | [4][7] |

| Flash Point | >110 °C (>230 °F) | [5][7] |

| CAS Number | 3386-33-2 | [8] |

Reactivity

The chemical reactivity of this compound is dominated by the polar carbon-chlorine bond, which makes the terminal carbon atom electrophilic and susceptible to attack by nucleophiles.[9] As a primary alkyl halide, it readily undergoes nucleophilic substitution reactions (Sₙ2).[10] Elimination reactions are less common under typical nucleophilic substitution conditions.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for Sₙ2 reactions, where a nucleophile replaces the chloride ion.[2][11] This class of reactions is fundamental to its use as a synthetic intermediate.

Conceptual Reaction Scheme for Nucleophilic Substitution

Caption: General pathway for nucleophilic substitution of this compound.

Common nucleophiles that react with this compound include:

-

Hydroxide and Alkoxides: To form long-chain alcohols and ethers (Williamson Ether Synthesis).[11]

-

Amines: To produce long-chain primary, secondary, or tertiary amines and quaternary ammonium (B1175870) salts.[2]

-

Cyanide: To form nitriles, which can be further hydrolyzed to carboxylic acids.[12]

-

Azide: To synthesize alkyl azides, which are precursors to amines via reduction.

Formation of Grignard Reagents

This compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, octadecylmagnesium chloride.[13][14] This organometallic compound is a powerful nucleophile and a strong base, widely used in organic synthesis to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[14][15]

Grignard Reagent Formation Workflow

Caption: Formation of octadecylmagnesium chloride from this compound.

Experimental Protocols

Synthesis of this compound from 1-Octadecanol

A common method for the preparation of this compound is the reaction of 1-octadecanol with a chlorinating agent. A detailed procedure using gaseous hydrogen chloride is described below.[16]

Materials:

-

1-Octadecanol (Stearyl alcohol)

-

N-n-octylalkylpyridinium chloride (as a catalyst)

-

Gaseous hydrogen chloride

-

1 L jacketed glass reactor with a paddle stirrer and an immersion tube for reactant metering

Procedure:

-

The 1 L jacketed glass reactor is initially charged with 220 g of N-n-octylalkylpyridinium chloride.

-

The temperature of the reactor is adjusted to 150 °C.

-

Over a period of 5 hours, 447 g of n-octadecanol is uniformly introduced into the reactor via the immersion tube.

-

Throughout the reaction, gaseous hydrogen chloride is continuously metered into the reactor in a slight stoichiometric excess.

-

The water formed during the reaction is simultaneously removed by distillation to drive the reaction to completion.

-

After the addition of n-octadecanol is complete, the reaction is allowed to continue for an additional 3 hours.

-

The total reaction time is 8 hours.

-

Workup of the reaction mixture is performed to isolate the this compound. This procedure can achieve a conversion of n-octadecanol greater than 99%.

General Protocol for Nucleophilic Substitution: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of an ether from this compound and an alcohol, which can be adapted for specific alcohols.

Materials:

-

This compound

-

An alcohol (e.g., ethanol, methanol)

-

A strong base (e.g., sodium hydride, sodium metal)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the chosen alcohol is dissolved in the anhydrous solvent.

-

The strong base is carefully added in portions to the alcohol solution to form the alkoxide.

-

This compound is then added to the solution of the alkoxide.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of water.

-

The product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or distillation under reduced pressure.

General Protocol for the Preparation of Octadecylamine (B50001)

This protocol outlines the synthesis of octadecylamine from this compound using ammonia (B1221849).

Materials:

-

This compound

-

A concentrated aqueous or alcoholic solution of ammonia

-

A sealed reaction vessel (e.g., a pressure vessel)

Procedure:

-

This compound is placed in the reaction vessel.

-

An excess of the ammonia solution is added to the vessel.

-

The vessel is sealed and heated to a temperature typically above 100 °C. The reaction is carried out under pressure.

-

The reaction is maintained at this temperature for several hours with stirring.

-

After cooling, the vessel is carefully opened in a well-ventilated fume hood.

-

The excess ammonia and solvent are removed under reduced pressure.

-

The resulting mixture is treated with a strong base (e.g., NaOH) to deprotonate the ammonium salt and liberate the free amine.

-

The octadecylamine is then extracted with an organic solvent.

-

The organic extracts are dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or recrystallization.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary relevance in the context of drug development is as a lipophilic building block for the synthesis of more complex molecules with potential biological activity. One study noted its use as a sole carbon source for the cultivation of the marine bacterium Marinobacter hydrocarbonoclasticus.[9] Another study mentioned the "octadecanoic pathway" in plants, which involves octadecanoic acid-derived compounds as signal molecules, but this is distinct from this compound.

Safety and Handling

This compound is considered a hazardous chemical. It can cause skin and eye irritation and may cause respiratory irritation.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16] All handling should be performed in a well-ventilated area or a fume hood.[16] Store in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a valuable long-chain alkyl halide with well-defined chemical and physical properties. Its reactivity is primarily characterized by nucleophilic substitution reactions, making it a key intermediate in the synthesis of a wide range of compounds, including ethers, amines, and organometallic reagents. The experimental protocols provided in this guide offer a foundation for its synthesis and derivatization. While its direct biological activity in signaling pathways is not established, its utility as a lipophilic scaffold remains significant for the design and synthesis of new chemical entities in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. OCTADECYLAMINE - Ataman Kimya [atamanchemicals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. rsc.org [rsc.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. 1-クロロオクタデカン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. google.com [google.com]

- 10. researchgate.net [researchgate.net]

- 11. community.wvu.edu [community.wvu.edu]

- 12. benchchem.com [benchchem.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. Synthesis routes of this compound [benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. The octadecanoic pathway: signal molecules for the regulation of secondary pathways - PMC [pmc.ncbi.nlm.nih.gov]

1-Chlorooctadecane physical properties melting point boiling point

An In-depth Technical Guide to the Physical Properties of 1-Chlorooctadecane

For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of chemical compounds is fundamental. This compound (CAS No. 3386-33-2), an alkyl halide, serves as a significant intermediate in various organic syntheses. This guide provides a detailed overview of its core physical properties, specifically its melting and boiling points, supported by experimental methodologies and a logical workflow for property determination.

Physical Properties of this compound

This compound is a long-chain saturated monochloroalkane. At room temperature, it exists as a clear, colorless to yellowish liquid after melting.[1][2] Its physical state is dictated by its melting point, which is near ambient temperature.

Quantitative Data Summary

The melting and boiling points of this compound have been reported across various chemical data sources. The table below summarizes these findings for easy comparison. It is important to note that boiling points are often reported at reduced pressures to prevent decomposition of the compound at high temperatures.

| Physical Property | Value | Conditions |

| Melting Point | 20 °C | |

| 20-24 °C[1][3] | ||

| 21.6 °C[3] | ||

| 18-20 °C[4] | ||

| 28.6 °C[5] | ||

| 20-23 °C[6] | ||

| Boiling Point | 158 °C | at 1.5 mmHg |

| 157-158 °C[2][3][7][8] | at 1.5 mmHg | |

| 348-350 °C[4] | ||

| 347.8 °C[1][5] | at 760 mmHg | |

| 356 °C[6] |

Experimental Protocols for Physical Property Determination

The determination of accurate melting and boiling points is crucial for the identification and purity assessment of a compound.[9] Standard laboratory procedures for these measurements are described below.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure.[10] For a pure crystalline substance, this transition occurs over a narrow temperature range.[11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)[9]

-

Capillary tubes (sealed at one end)[10]

-

Sample of this compound

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of solid this compound is introduced into a capillary tube and packed down to a height of 1-2 mm.[10][11]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[9]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more precise measurement.[9][11]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal disappears (T2) are recorded.[10] The melting point is reported as the range T1-T2.[10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

Apparatus:

-

Distillation apparatus (e.g., simple or micro-distillation setup)[12]

-

Heating mantle or oil bath

-

Round-bottom flask

-

Condenser

-

Thermometer (calibrated)

-

Boiling chips

-

Sample of this compound

Procedure:

-

Apparatus Assembly: The distillation apparatus is assembled with the this compound sample and boiling chips in the round-bottom flask.[12] The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Heating: The liquid is heated gently.[12] As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

-

Observation: The temperature is recorded when it remains constant as the liquid is actively distilling.[12] This stable temperature is the boiling point.

-

Pressure Correction: For boiling points measured at pressures other than atmospheric pressure (760 mmHg), a nomograph or appropriate formula should be used to correct the observed boiling point to the value at standard pressure.

Logical Workflow for Physical Property Verification

The following diagram illustrates a typical workflow for the determination and verification of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 3386-33-2 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound(3386-33-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound 96 3386-33-2 [sigmaaldrich.com]

- 8. 1-クロロオクタデカン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. alnoor.edu.iq [alnoor.edu.iq]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. youtube.com [youtube.com]

Solubility of 1-Chlorooctadecane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chlorooctadecane in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide combines qualitative data, a known quantitative value for water, and a thorough discussion of the physicochemical principles governing the solubility of long-chain haloalkanes. This information is crucial for applications in organic synthesis, formulation development, and materials science where this compound may be used as a reactant, intermediate, or additive.

Physicochemical Properties of this compound

This compound is a long-chain alkyl halide with a molecular formula of C₁₈H₃₇Cl. Its structure, consisting of a long, non-polar hydrocarbon tail and a weakly polar carbon-chlorine bond, dictates its solubility characteristics. The principle of "like dissolves like" is central to understanding its behavior in different solvents. As a largely non-polar molecule, it is expected to be more soluble in non-polar organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₇Cl | [1][2] |

| Molecular Weight | 288.94 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or crystalline mass | [1][3][4] |

| Melting Point | 20-24 °C | [1][5] |

| Boiling Point | 347.8 °C at 760 mmHg | [1] |

| Density | ~0.85 g/cm³ at 20 °C | [3] |

| Water Solubility | 0.03 g/L (at 20 °C) | [1][5][6] |

Solubility Data

The following tables summarize the known solubility of this compound.

Quantitative Solubility Data

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 0.03 g/L | [1][5][6] |

Qualitative Solubility Data

Qualitative descriptions of this compound's solubility have been reported in various chemical catalogs and databases. These are summarized below.

Table 3: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility | Reference |

| Chloroform | Halogenated | Slightly Soluble | [1][5][6] |

| Dichloromethane | Halogenated | Slightly Soluble | [1][5][6] |

| Toluene | Aromatic Hydrocarbon | Soluble | [7] |

| Hexane | Aliphatic Hydrocarbon | Soluble | [6] |

| Ethanol | Alcohol | Soluble | [8] |

| Ether | Ether | Soluble | [8] |

| Acetone | Ketone | Soluble | [9] |

Factors Influencing Solubility: A Theoretical Framework

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the primary intermolecular forces are van der Waals forces (specifically London dispersion forces) due to its long alkyl chain. The C-Cl bond introduces a small dipole moment, but the molecule is predominantly non-polar.

Generally, all organic halides are insoluble in water but soluble in common organic solvents.[10] Alkyl halides are soluble in most organic solvents, with London Dispersion forces playing a dominant role in this solubility.[11]

The following diagram illustrates the key factors influencing the solubility of a long-chain, non-polar molecule like this compound.

Caption: Logical workflow of factors determining solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid ensures that the solution becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solute settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microcrystals.

-

-

Quantification of Dissolved Solute:

-

Determine the mass of the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent is completely removed, weigh the vial containing the dried this compound residue.

-

The mass of the dissolved this compound can be calculated by subtracting the initial weight of the empty vial.

-

Alternatively, a pre-calibrated analytical technique such as GC-FID can be used to determine the concentration of this compound in the filtered supernatant.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL or g/L) using the mass of the dissolved this compound and the volume of the solvent used.

-

Experimental Workflow Diagram

Caption: Workflow for experimental solubility measurement.

Conclusion

This compound exhibits solubility characteristics typical of a large, non-polar molecule. It is practically insoluble in water but shows good solubility in non-polar and weakly polar organic solvents such as hydrocarbons, ethers, and alcohols.[8][10] The lack of extensive quantitative data highlights an area for future research, particularly for its application in formulations and chemical processes where precise solubility is a critical parameter. The provided theoretical framework and experimental protocol offer a solid foundation for researchers and professionals working with this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C18H37Cl | CID 18815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & More [histry-chem.com]

- 4. This compound(3386-33-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound CAS#: 3386-33-2 [m.chemicalbook.com]

- 6. This compound | 3386-33-2 [amp.chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Stearyl chloride [chembk.com]

- 9. 112-76-5 CAS MSDS (STEAROYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. chem.libretexts.org [chem.libretexts.org]

1-Chlorooctadecane molecular weight and formula

An In-depth Technical Guide to 1-Chlorooctadecane: Molecular Weight and Formula

This guide provides essential information regarding the molecular weight and chemical formula of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, also known as octadecyl chloride, is a chlorinated hydrocarbon. It is a key intermediate in various chemical syntheses.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations in chemical reactions and for the characterization of the compound.

| Property | Value | Citations |

| Molecular Formula | C₁₈H₃₇Cl | [1][2] |

| Molecular Weight | 288.94 g/mol | [3][4][5] |

| Linear Formula | CH₃(CH₂)₁₆CH₂Cl | [3] |

Logical Relationship of Molecular Properties

The chemical name "this compound" directly informs its molecular structure, which in turn determines its molecular formula and molecular weight. The following diagram illustrates this logical flow.

Caption: Logical flow from chemical name to molecular weight.

References

An In-depth Technical Guide to the Synthesis of 1-Chlorooctadecane from Stearyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1-chlorooctadecane from stearyl alcohol (1-octadecanol). Detailed experimental protocols, comparative data, and reaction mechanisms are presented to assist researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

This compound, a long-chain alkyl halide, is a valuable chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, surfactants, and agrochemicals.[1] Its 18-carbon chain imparts significant lipophilicity, making it a key building block for molecules designed to interact with biological membranes or other nonpolar environments. The conversion of the readily available and inexpensive stearyl alcohol to this compound is a fundamental transformation in organic synthesis. This guide details three principal methods for this conversion: reaction with gaseous hydrogen chloride, thionyl chloride, and phosphorus trichloride (B1173362).

Comparative Overview of Synthetic Methods

The selection of a synthetic method for the chlorination of stearyl alcohol depends on factors such as scale, available equipment, desired purity, and safety considerations. The following table summarizes the key quantitative parameters for the three methods discussed in this guide.

| Parameter | Gaseous HCl Method | Thionyl Chloride (SOCl₂) Method | Phosphorus Trichloride (PCl₃) Method |

| Typical Yield | >99% (conversion)[2] | 85-95% (estimated) | >95% (quantitative)[3] |

| Reaction Temperature | 150 °C[2] | Reflux (approx. 76 °C) or Room Temp. | Two-stage: <80 °C then 80-150 °C[3] |

| Reaction Time | 8 hours[2] | 2-4 hours | >2 hours for the second stage[3] |

| Key Reagents | Gaseous HCl, N-n-octylalkylpyridinium chloride (catalyst)[2] | Thionyl chloride, Pyridine (B92270) (optional) | Phosphorus trichloride |

| Byproducts | Water[2] | Sulfur dioxide, Hydrogen chloride[4] | Phosphorous acid[5] |

| Purity of Crude Product | High | Good to Excellent | High[3] |

Experimental Protocols

Method 1: Synthesis using Gaseous Hydrogen Chloride

This method, adapted from a patented industrial process, offers a very high conversion rate and is suitable for large-scale synthesis.[2]

Materials:

-

Stearyl alcohol (1-octadecanol)

-

N-n-octylalkylpyridinium chloride (catalyst)

-

Gaseous hydrogen chloride

-

A jacketed glass reactor equipped with a mechanical stirrer, gas inlet tube, and a distillation setup for water removal.

Procedure:

-

Charge the reactor with N-n-octylalkylpyridinium chloride (e.g., 220 g for a 447 g scale reaction of stearyl alcohol).

-

Heat the catalyst to 150 °C with stirring.

-

Slowly add molten stearyl alcohol to the reactor over a period of 5 hours.

-

Simultaneously, bubble a slight stoichiometric excess of gaseous hydrogen chloride through the reaction mixture via the gas inlet tube.

-

Continuously remove the water of reaction by distillation.

-

After the addition of stearyl alcohol is complete, continue the reaction for an additional 3 hours at 150 °C with continuous HCl bubbling.

-

Monitor the reaction progress by gas chromatography (GC) to confirm the disappearance of the starting material.

-

Upon completion, the crude this compound can be purified by vacuum distillation.

Method 2: Synthesis using Thionyl Chloride (SOCl₂)

This is a classic and widely used laboratory method for converting alcohols to alkyl chlorides. The use of pyridine is recommended to neutralize the HCl byproduct and promote an S(_N)2 reaction mechanism, leading to inversion of stereochemistry if a chiral center were present.[6]

Materials:

-

Stearyl alcohol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, but recommended)

-

Anhydrous diethyl ether or dichloromethane (B109758) (solvent)

-

A round-bottom flask with a reflux condenser and a drying tube

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask, dissolve stearyl alcohol (1 equivalent) in anhydrous diethyl ether.

-

If using, add pyridine (1.1 equivalents) to the solution.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or GC.

-

After completion, carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Method 3: Synthesis using Phosphorus Trichloride (PCl₃)

This method provides high-purity this compound in nearly quantitative yields and is also suitable for larger scale preparations.[3]

Materials:

-

Stearyl alcohol

-

Phosphorus trichloride (PCl₃)

-

A reaction vessel with a dropping funnel and a condenser

Procedure:

-

In a closed reaction vessel, add molten stearyl alcohol.

-

Slowly add a 2 to 15% molar excess of phosphorus trichloride to the liquid stearyl alcohol while maintaining the temperature below 80 °C (ideally between 50-65 °C).

-

After the addition is complete, increase the temperature by at least 10 °C, to a range of 80 °C to 150 °C (a range of 120-135 °C is optimal).[3]

-

Maintain this temperature for at least two hours to drive the reaction to completion.

-

The reaction produces phosphorous acid as a byproduct, which will separate.

-

The crude this compound can be decanted or separated and then purified by vacuum distillation.

Purification and Characterization

Purification: The primary method for purifying this compound is vacuum distillation . Given its high boiling point (157-158 °C at 1.5 mmHg), a good vacuum is essential to prevent decomposition.

Characterization: The identity and purity of the synthesized this compound can be confirmed by a variety of analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the protons on the carbon bearing the chlorine atom (a triplet around 3.5 ppm) and the long alkyl chain.[7]

-

¹³C NMR: Will show a distinct signal for the carbon attached to the chlorine atom (around 45 ppm).

-

-

Infrared (IR) Spectroscopy: Will show the absence of the broad O-H stretching band of the starting alcohol (around 3300 cm⁻¹) and the presence of C-Cl stretching vibrations (around 650-750 cm⁻¹).

-

Refractive Index: The refractive index of the purified product should be approximately n20/D 1.451.

Visualizations

Reaction Pathways

Caption: Figure 1: Synthetic Pathways to this compound

Experimental Workflow

Caption: Figure 2: General Experimental Workflow

Safety Considerations

-

Thionyl chloride and phosphorus trichloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Gaseous hydrogen chloride is a corrosive gas. All manipulations should be performed in a fume hood.

-

The reactions involving thionyl chloride and phosphorus trichloride produce corrosive byproducts (HCl, phosphorous acid). Proper quenching and neutralization steps are crucial.

-

Vacuum distillation of high-boiling liquids should be conducted with appropriate safety precautions, including the use of a safety screen.

Conclusion

The synthesis of this compound from stearyl alcohol can be achieved through several effective methods. The choice of method will be dictated by the specific requirements of the researcher, including scale, available resources, and desired product purity. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. US3432561A - Preparation of alkyl chlorides by the reaction of alkyl alcohols with phosphorus trichloride - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. H3PO3 formed in the preparation of alkyl halide by class 12 chemistry CBSE [vedantu.com]

- 6. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 7. This compound(3386-33-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Commercial Production of 1-Chlorooctadecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial production of 1-chlorooctadecane (CAS: 3386-33-2), a key intermediate in the synthesis of various specialty chemicals, including active pharmaceutical ingredients (APIs). The document details the primary synthesis methodologies, purification techniques, quality control standards, and safety protocols pertinent to its industrial-scale manufacturing.

Introduction

This compound, also known as octadecyl chloride or stearyl chloride, is a long-chain alkyl halide with the chemical formula C₁₈H₃₇Cl. Its utility stems from the reactive carbon-chlorine bond, which allows for the introduction of the C18 alkyl chain into other molecules through nucleophilic substitution reactions. This property makes it a valuable precursor for a range of compounds, including surfactants, lubricants, and pharmaceutical intermediates.[1][2] The production of high-purity this compound is therefore critical for these applications.

Commercial Synthesis Methodologies

The industrial synthesis of this compound predominantly involves the chlorination of 1-octadecanol (stearyl alcohol). The selection of the chlorinating agent is a critical factor influencing reaction efficiency, product purity, cost, and safety. The three primary methods employed in commercial production are:

-

Reaction with Gaseous Hydrogen Chloride (HCl)

-

Reaction with Thionyl Chloride (SOCl₂)

-

Reaction with Phosphorus Trichloride (B1173362) (PCl₃)

A comparative overview of these chlorinating agents is presented below, followed by detailed experimental protocols.

| Parameter | Gaseous Hydrogen Chloride | Thionyl Chloride (SOCl₂) | Phosphorus Trichloride (PCl₃) |

| Reactivity | Moderate; requires high temperatures and/or catalysts. | High; reaction is often facile. | High; effective for primary alcohols. |

| Byproducts | Water | Sulfur dioxide (SO₂) (gas), Hydrogen chloride (HCl) (gas) | Phosphorous acid (H₃PO₃) |

| Work-up/Purification | Removal of water drives the reaction; distillation of the product. | Gaseous byproducts are easily removed, simplifying purification.[3] | Requires separation from the non-volatile phosphorous acid. |

| Safety Concerns | Corrosive gas; requires specialized handling equipment. | Highly corrosive and toxic; reacts violently with water.[4] | Corrosive and reacts with water. |

| Reported Yield/Conversion | Very high conversion (>99%) reported.[5] | Generally provides high yields. | High yield and purity reported in a two-stage process.[6] |

Experimental Protocols

This method is a well-documented industrial process that can achieve high conversion rates in a semi-continuous operation.[5][7]

Reaction: ROH + HCl ⇌ RCl + H₂O (where R = CH₃(CH₂)₁₇)

Process Description: A jacketed glass reactor equipped with a stirrer and an immersion tube is initially charged with a catalyst, such as N-n-octylalkylpyridinium chloride. The reactor is heated to approximately 150°C. 1-Octadecanol is then fed uniformly into the reactor over several hours. Concurrently, gaseous hydrogen chloride is introduced in a slight stoichiometric excess. The water formed during the reaction is continuously removed by distillation, which drives the equilibrium towards the product side.[5][7]

Quantitative Parameters for a Semi-continuous Process: [5][7]

| Parameter | Value |

| Catalyst (Initial Charge) | 220 g of N-n-octylalkylpyridinium chloride |

| 1-Octadecanol (Feed) | 447 g (fed over 5 hours) |

| Hydrogen Chloride | Gaseous, slight stoichiometric excess |

| Reaction Temperature | 150°C |

| Total Reaction Time | 8 hours (including 3 hours of post-reaction) |

| Conversion of 1-Octadecanol | >99.8% |

Workflow Diagram:

The reaction of alcohols with thionyl chloride is a common and efficient method for preparing alkyl chlorides. The primary advantage is the formation of gaseous byproducts (SO₂ and HCl), which simplifies product isolation.[3][8]

Reaction: ROH + SOCl₂ → RCl + SO₂↑ + HCl↑ (where R = CH₃(CH₂)₁₇)

Process Description: The reaction is typically carried out in an inert solvent. 1-Octadecanol is dissolved in the solvent, and thionyl chloride is added dropwise at a controlled temperature, often in the presence of a base like pyridine (B92270) to neutralize the generated HCl.[3] After the reaction is complete, the excess thionyl chloride and solvent are removed, often by distillation.

Generalized Laboratory/Pilot Scale Protocol:

-

Charging the Reactor: A reactor is charged with 1-octadecanol and a suitable inert solvent (e.g., toluene).

-

Addition of SOCl₂: Thionyl chloride (1.1-1.5 equivalents) is added slowly to the solution while maintaining a controlled temperature (e.g., 0-10°C) to manage the exothermic reaction.

-

Reaction: The mixture is stirred at room temperature or gentle reflux until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC).

-

Removal of Excess SOCl₂: Excess thionyl chloride is removed by vacuum distillation.[9]

-

Work-up: The crude product is then subjected to a work-up procedure, which may involve washing with a dilute base to remove any residual acidity, followed by drying.

Workflow Diagram:

Phosphorus trichloride is another effective reagent for the conversion of primary alcohols to alkyl chlorides. A two-stage temperature process has been patented to achieve high conversion and purity.[6]

Reaction: 3ROH + PCl₃ → 3RCl + H₃PO₃ (where R = CH₃(CH₂)₁₇)

Process Description: This process involves a two-stage temperature profile. Initially, a slight molar excess of PCl₃ is added to the liquid 1-octadecanol at a relatively low temperature. Subsequently, the temperature is raised to complete the reaction.[6]

Quantitative Parameters from Patent Literature for Primary Alcohols: [6]

| Parameter | Stage 1 (Addition) | Stage 2 (Reaction) |

| PCl₃ Molar Excess | 2 to 15% | - |

| Temperature | Room temperature to < 80°C | 80°C to 150°C |

| Duration | - | At least 2 hours |

| Reported Yield/Purity | 98% yield, 95% purity for similar long-chain alcohols | - |

Generalized Industrial Protocol:

-

Charging the Reactor: The reactor is charged with molten 1-octadecanol.

-

PCl₃ Addition: A 3-7% molar excess of PCl₃ is added while maintaining the temperature between 50-65°C.[6]

-

Heating Stage: After the addition is complete, the temperature is raised to 120-135°C and held for at least two hours to drive the reaction to completion.[6]

-

Separation: The non-volatile phosphorous acid byproduct is separated from the liquid this compound product. This may involve decantation or washing.

-

Purification: The crude product is further purified, typically by distillation.

Purification of this compound

Achieving the high purity (>99.5%) required for pharmaceutical applications necessitates robust purification steps to remove unreacted starting materials, byproducts, and solvent residues.

Fractional distillation under reduced pressure is the primary method for purifying this compound due to its high boiling point (approximately 157-158°C at 1.5 mmHg).[10] Vacuum distillation lowers the boiling point, preventing thermal degradation of the product.

Generalized Protocol for Vacuum Distillation:

-

Setup: A fractional distillation apparatus equipped with a vacuum pump, a condenser, and collection flasks is assembled.

-

Charging: The crude this compound is charged into the distillation flask.

-

Distillation: The system is evacuated to a low pressure (e.g., 1-5 mmHg). The flask is gradually heated.

-

Fraction Collection: Fractions are collected based on their boiling points. Lower boiling impurities will distill first, followed by the main fraction of pure this compound. High-boiling residues remain in the distillation flask.

Crystallization from a suitable solvent can also be employed to achieve high purity. The choice of solvent is critical; the ideal solvent will dissolve this compound at an elevated temperature but have low solubility at cooler temperatures.

Generalized Crystallization Workflow:

-

Solvent Selection: Potential solvents are screened. Given the long alkyl chain of this compound, less polar organic solvents are likely candidates.

-

Dissolution: The crude product is dissolved in a minimal amount of the chosen solvent at an elevated temperature.

-

Crystallization: The solution is slowly cooled to induce crystallization of the pure product.

-

Isolation: The crystals are isolated by filtration.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Purification Workflow Diagram:

Quality Control and Analytical Methods

Ensuring the quality of this compound, especially for pharmaceutical use, involves rigorous analytical testing.

Key Quality Control Parameters:

| Parameter | Method | Typical Specification |

| Assay (Purity) | Gas Chromatography (GC) with Flame Ionization Detection (FID) | ≥98.0% (standard grade), >99.5% (pharmaceutical grade) |

| Identity | Infrared Spectroscopy (IR), Mass Spectrometry (MS) | Conforms to reference spectrum |

| Impurities | Gas Chromatography-Mass Spectrometry (GC-MS) | Individual impurities below specified limits |

| Residual Solvents | Headspace GC | Conforms to ICH guidelines |

| Melting Point | Capillary Method | 20-23°C |

Impurity Profiling: GC-MS is the most powerful technique for identifying and quantifying impurities. Potential impurities may include:

-

Unreacted 1-octadecanol

-

Byproducts such as dioctadecyl ether (from the HCl method)

-

Isomers or related chlorinated compounds

-

Residual solvents from synthesis or purification

Safety Considerations for Commercial Production

The commercial production of this compound involves handling hazardous materials, necessitating strict safety protocols.

6.1. Chemical Hazards:

-

This compound: May cause skin and eye irritation.[3]

-

1-Octadecanol: Generally considered low hazard.

-

Hydrogen Chloride (gas): Highly corrosive to the respiratory tract, eyes, and skin.

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water, releasing toxic SO₂ and HCl gases.[4]

-

Phosphorus Trichloride (PCl₃): Corrosive and reacts with water.

6.2. Engineering Controls:

-

Closed Systems: Reactions should be conducted in closed reactors to contain corrosive gases and reagents.

-

Ventilation: Adequate local and general exhaust ventilation is crucial, especially when handling volatile and toxic reagents.

-

Scrubbers: Off-gases (HCl, SO₂) from the reactions must be directed to a caustic scrubber for neutralization before release.[4]

6.3. Personal Protective Equipment (PPE):

-

Respiratory Protection: Appropriate respirators for acid gases should be used when there is a potential for exposure.

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Gloves and Protective Clothing: Chemically resistant gloves (e.g., neoprene, butyl rubber) and protective clothing must be worn.

6.4. Handling and Storage:

-

Anhydrous Conditions: Thionyl chloride and phosphorus trichloride reactions must be carried out under strict anhydrous conditions to prevent violent reactions with water.

-

Storage: All chemicals should be stored in cool, dry, well-ventilated areas, away from incompatible materials.

This guide provides a foundational understanding of the commercial production of this compound. The choice of synthesis route will depend on a careful evaluation of factors including available equipment, cost of reagents, and safety infrastructure. Regardless of the method chosen, rigorous purification and quality control are paramount to ensure the final product meets the high standards required by the pharmaceutical and specialty chemical industries.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. orgsyn.org [orgsyn.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. US3432561A - Preparation of alkyl chlorides by the reaction of alkyl alcohols with phosphorus trichloride - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | 3386-33-2 [chemicalbook.com]

The Industrial Versatility of 1-Chlorooctadecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chlorooctadecane, a long-chain alkyl halide, is a pivotal chemical intermediate with a broad spectrum of industrial applications. Its unique molecular structure, featuring a long hydrophobic carbon chain and a reactive chlorine atom, makes it a versatile building block in the synthesis of a variety of specialty chemicals. This technical guide provides an in-depth overview of the core industrial applications of this compound, with a focus on its role in the production of surfactants, lubricants, and cosmetics. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a comprehensive resource for professionals in research, development, and manufacturing.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in various industrial processes. Key data is summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₇Cl | [1] |

| Molecular Weight | 288.94 g/mol | [1] |

| CAS Number | 3386-33-2 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 18-24 °C | [2][3] |

| Boiling Point | 348-350 °C at 760 mmHg; 157-158 °C at 1.5 mmHg | [2][3] |

| Density | 0.849 - 0.857 g/mL at 25 °C | [3][4] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and hexane | [1] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Refractive Index | n20/D 1.451 | [3] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the chlorination of stearyl alcohol (1-octadecanol). This can be achieved using various chlorinating agents. A common and efficient method is the reaction with gaseous hydrogen chloride at elevated temperatures.[5]

Experimental Protocol: Synthesis from Stearyl Alcohol

Objective: To synthesize this compound from stearyl alcohol with high conversion.

Materials:

-

Stearyl alcohol (1-octadecanol)

-

Gaseous hydrogen chloride (HCl)

-

N-n-octylalkylpyridinium chloride (catalyst)

Procedure:

-

A 1-liter jacketed glass reactor equipped with a stirrer and an immersion tube is charged with 220 g of N-n-octylalkylpyridinium chloride.[6]

-

The reactor temperature is raised to and maintained at 150 °C.[6]

-

447 g of molten stearyl alcohol is uniformly introduced into the reactor via the immersion tube over a period of 5 hours.[6]

-

Gaseous hydrogen chloride is continuously supplied in a slight stoichiometric excess through the immersion tube.[6]

-

The water produced during the reaction is continuously removed by distillation to drive the reaction to completion.[6]

-

The total reaction time is approximately 8 hours, which includes a 3-hour post-reaction period.[6]

-

The conversion of stearyl alcohol is typically greater than 99.8%.[6]

Visualization of Synthesis:

Caption: Synthesis of this compound from Stearyl Alcohol.

Core Industrial Applications

The reactivity of the chlorine atom combined with the long alkyl chain makes this compound a valuable precursor in various industrial sectors.

Surfactant Production: Quaternary Ammonium (B1175870) Compounds

A primary application of this compound is in the synthesis of quaternary ammonium compounds (QACs), which are cationic surfactants with wide-ranging uses as fabric softeners, antistatic agents, and disinfectants.[5][7] The synthesis involves the reaction of this compound with a tertiary amine, such as trimethylamine (B31210), in what is known as the Menshutkin reaction.[8]

Objective: To synthesize octadecyltrimethylammonium chloride from this compound and trimethylamine.

Materials:

-

This compound

-

Trimethylamine (gas)

-

Acetonitrile (solvent)

-

Anhydrous ether (for washing)

Procedure:

-

In a high-pressure reactor, dissolve this compound (1 equivalent) in acetonitrile.

-

Introduce gasified trimethylamine (1.1 equivalents) into the reactor.[9]

-

Seal the reactor and heat the mixture to 90 ± 5 °C with stirring for 3-8 hours. The pressure will be approximately 0.3-0.5 MPa.[2][9]

-

After the reaction, cool the mixture to room temperature.

-

The crude product is collected, and can be purified by washing with anhydrous ether and drying under vacuum.[2] A yield of 94% can be achieved.[2]

Visualization of Quaternary Ammonium Salt Synthesis:

Caption: General synthesis of Quaternary Ammonium Salts.

Lubricant Additives

This compound and other chlorinated paraffins are utilized as extreme pressure (EP) additives in lubricant formulations for metalworking fluids.[10] Under high pressure and temperature conditions at the metal-metal interface, the chlorine reacts with the metal surface to form a thin film of metal chloride, which acts as a solid lubricant, preventing seizure and reducing wear.[11]

Performance Data of Lubricants with Chlorinated Paraffins:

| Test Parameter | Base Oil (150N Mineral Oil) | Base Oil + 5% Chlorinated Paraffin | Reference(s) |

| 4-Ball EP Weld Point (kgf) | 120 | >200 (significant improvement) | [11] |

| Twist Compression Test (Time to Failure) | Baseline | Significantly increased | [4] |

It is important to note that the use of certain chlorinated paraffins is under regulatory scrutiny due to environmental concerns.[5]

Cosmetics and Personal Care

In the cosmetic industry, this compound (often referred to by its INCI name, Stearyl Chloride) or its derivatives are used as emollients, conditioning agents, and viscosity regulators in skin creams, lotions, and hair care products.[2] As an emollient, it helps to soften and smooth the skin by forming a protective layer that reduces water loss.[12]

Example Formulation of a Moisturizing Cream:

| Ingredient Phase | Ingredient | Function | Concentration (% w/w) | Reference(s) |

| Oil Phase | Stearyl Derivative (Emollient) | Emollient | 1.0 - 10.0 | [12] |

| Cetyl/Stearyl Alcohol | Thickener | 5.0 - 15.0 | [8][13] | |

| Mineral Oil | Emollient | 5.0 - 10.0 | [8] | |

| Water Phase | Deionized Water | Solvent | q.s. to 100 | [14] |

| Glycerin | Humectant | 2.0 - 5.0 | [14] | |

| Emulsifier | Polysorbate 80 | Emulsifier | 1.0 - 5.0 | [14] |

| Preservative | Phenoxyethanol | Preservative | 0.5 - 1.0 |

Intermediate for Specialty Chemicals

This compound serves as a crucial intermediate in the synthesis of a wide range of other organic compounds.[3] Its reactive chlorine atom allows for nucleophilic substitution reactions to introduce the long octadecyl chain into various molecules. This is valuable in the production of:

-

Fatty Amines: By reaction with ammonia, this compound can be converted to stearyl amine, a precursor for other surfactants and chemical intermediates.[15]

-

Agrochemicals: Long-chain alkyl compounds are used in the synthesis of some pesticides and herbicides.[16]

-

Organometallic Reagents: While less common for this specific compound, alkyl halides are precursors for organometallic reagents like Grignard reagents, which are fundamental in organic synthesis for forming carbon-carbon bonds.[17]

Applications in Drug Development

While direct applications of this compound in pharmaceuticals are not extensively documented, its chemical properties make it a candidate for use in advanced drug delivery systems. The long alkyl chain can be used to impart hydrophobicity to nanoparticles, which can be advantageous for encapsulating lipophilic drugs and for controlling the release profile of therapeutic agents.

Potential Application Workflow in Drug Delivery:

Caption: Potential use of this compound in drug delivery.

The surface of nanoparticles can be functionalized with this compound to create a hydrophobic shell.[18][19] This modification can enhance the loading capacity for hydrophobic drugs and potentially influence the interaction of the nanoparticle with biological membranes, offering a strategy for controlled drug release.[20]

Safety and Handling

This compound is classified as a hazardous substance. It can cause skin and eye irritation and may cause respiratory irritation.[21] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]

Conclusion

This compound is a versatile and economically significant chemical intermediate. Its primary industrial value lies in its role as a precursor for cationic surfactants, a performance-enhancing additive in lubricants, and a functional ingredient in the cosmetics industry. While its direct application in pharmaceuticals is an emerging area, its utility in the synthesis of specialty chemicals and potential in drug delivery systems underscores its continued importance in various fields of chemical science and technology. Further research into green synthesis routes and novel applications will continue to expand the industrial relevance of this long-chain alkyl halide.

References

- 1. nbinno.com [nbinno.com]

- 2. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. lubesngreases.com [lubesngreases.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Design and production of environmentally degradable quaternary ammonium salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. soapoilsandherbs.co.za [soapoilsandherbs.co.za]

- 9. CN1078584C - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 10. uslube.com [uslube.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. US5635497A - Topical application compositions - Google Patents [patents.google.com]

- 14. personalcaremagazine.com [personalcaremagazine.com]

- 15. STEARYL AMINE - Ataman Kimya [atamanchemicals.com]

- 16. Alkyl Compounds: A New Horizon in Agrochemicals [eureka.patsnap.com]

- 17. Organometallics: Vital and Versatile Compounds [fishersci.com]

- 18. Surface-functionalized nanoparticles for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Surface-Functionalized Nanoparticles for Controlled Drug Delivery | Springer Nature Experiments [experiments.springernature.com]

- 20. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound | C18H37Cl | CID 18815 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Chlorooctadecane as a chemical intermediate

An In-depth Technical Guide to 1-Chlorooctadecane as a Chemical Intermediate

Introduction

This compound (CAS No: 3386-33-2), also known as stearyl chloride or octadecyl chloride, is a long-chain aliphatic alkyl halide.[1] Its structure, comprising an 18-carbon saturated alkyl chain terminated by a reactive chlorine atom, makes it a highly valuable and versatile chemical intermediate.[2] This document provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, synthesis, chemical reactivity, and diverse applications, particularly for researchers, scientists, and professionals in drug development. It is a key precursor in the synthesis of a wide range of specialty chemicals and finds use in industries from pharmaceuticals and agrochemicals to cosmetics and detergents.[3][4]

Physicochemical and Quantitative Data

This compound is typically a clear, colorless to yellowish liquid after melting.[2][5] Its long hydrophobic chain dictates its solubility, being insoluble in water but soluble in organic solvents like ethanol, hexane, chloroform, and dichloromethane.[6][7] This property is crucial for its application in various reaction media.[2] Key quantitative data is summarized in the tables below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3386-33-2 | [8] |

| Molecular Formula | C₁₈H₃₇Cl | [2][6] |

| Molar Mass | 288.94 g/mol | [1] |

| Appearance | Clear colorless to yellowish liquid after melting | [2][5] |

| Melting Point | 18-20 °C, 20-23 °C, 20-24 °C | [3][7] |

| Boiling Point | ~327 °C, 348-350 °C, 157-158 °C / 1.5 mmHg | [1][3][6] |

| Density | 0.855 g/cm³, 0.86 g/cm³ at 20 °C, 0.849 g/mL at 25 °C | [1][6] |

| Flash Point | 110 °C, 151.9 °C, 300 °C | [7][9] |

| Autoignition Temp. | 230 °C, 320 °C | [9] |

| Water Solubility | Insoluble (0.03 g/L at 20 °C) | [6][7][10] |

| Purity/Assay | ≥95%, 96%, ≥98.0% | [1][6] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the chlorination of 1-octadecanol (stearyl alcohol).[2][4] Common chlorinating agents include thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃).[2][4] Another well-documented method is the reaction of n-octadecanol with gaseous hydrogen chloride at elevated temperatures, which can achieve very high conversion rates.[4][11]

Experimental Protocol: Semicontinuous Synthesis from 1-Octadecanol

This protocol describes a semicontinuous process for preparing this compound, adapted from documented procedures that report a conversion rate of 99.8%.[5][11][12]

Materials and Equipment:

-

1-liter jacketed glass reactor with a glass paddle stirrer

-

Immersed tube for reactant metering

-

Distillation apparatus to remove water

-

1-Octadecanol (n-octadecanol): 447 g

-

N-n-octylalkylpyridinium chloride (catalyst): 220 g

-

Gaseous hydrogen chloride (HCl)

Procedure:

-

Initialization: The 1-liter jacketed glass reactor is initially charged with 220 g of the N-n-octylalkylpyridinium chloride catalyst.[11][12]

-

Heating: The reactor temperature is adjusted to and maintained at 150 °C.[11][12]

-

Reactant Addition: 447 g of n-octadecanol is introduced uniformly into the reactor via an immersed tube over a period of 5 hours.[11][12]

-

Reaction: Throughout the 5-hour addition period and for a post-reaction period of 3 hours, gaseous hydrogen chloride is continuously metered into the reactor through an immersed tube.[11][12] The HCl is supplied in a slight stoichiometric excess.

-

Water Removal: The water of reaction that is formed is simultaneously removed from the reactor via distillation to drive the reaction to completion.[11][12]

-

Duration and Workup: The total reaction time is 8 hours.[11][12] The workup of the reaction mixture is performed to isolate the final product, this compound. The conversion of n-octadecanol under these conditions is reported to be 99.8%.[11][12]

Chemical Reactivity as an Intermediate

The utility of this compound as a chemical intermediate is primarily due to the reactivity of the carbon-chlorine bond.[2] This bond is susceptible to nucleophilic substitution reactions, making it an excellent reagent for introducing the long, lipophilic octadecyl (C₁₈H₃₇) group into other molecules.[2]

Key reaction pathways include:

-

Formation of Fatty Amines: Reaction with primary or secondary amines (R-NH₂) displaces the chloride ion to form long-chain secondary or tertiary amines. These amines are often precursors for quaternary ammonium (B1175870) compounds, which are widely used as surfactants, fabric softeners, and phase transfer catalysts.[4]

-

Formation of Ethers: Reaction with alkoxides (R-O⁻) yields long-chain ethers.[2]

-

Other Nucleophilic Substitutions: It can react with a variety of other nucleophiles to create a diverse range of derivatives used in specialty chemicals.

Applications in Research and Industry

This compound's dual nature—a long hydrophobic tail and a reactive functional group—makes it a valuable precursor in numerous applications.[6]

-

Surfactant Manufacturing: It is a key intermediate for producing cationic surfactants, which are integral components of detergents, fabric softeners, and personal care products.[3][6]

-

Agrochemicals: It serves as a building block in the synthesis of certain pesticides and herbicides.[6]

-

Cosmetics and Personal Care: In cosmetic formulations, it is used to synthesize emollients and conditioning agents that improve the feel and performance of lotions, creams, and hair care products.[3][6]

-

Pharmaceuticals and Drug Development: While not typically an active pharmaceutical ingredient (API) itself, this compound is an important starting material for synthesizing more complex molecules that may have therapeutic properties.[3][13] The introduction of a long alkyl chain can modify the lipophilicity of a drug candidate, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Research Applications: In a laboratory setting, it has been used as an internal standard for the analytical determination of endocrine disrupters in water samples.[1][7] It is also used in studies of catalytic hydrodechlorination.[1]

Safety and Handling

This compound is classified as a hazardous material that requires careful handling.[3][6]

-

Hazards: It is known to cause skin irritation and may cause an allergic skin reaction.[14][15] Contact with eyes and inhalation of vapors should be avoided.[3][6]

-

Personal Protective Equipment (PPE): When handling the compound, appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and protective clothing, is essential.[3][9][14]

-

Handling: Work should be conducted in a well-ventilated area or a fume hood.[6][14] Containers should be kept tightly closed and stored in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[3][9][16]

-

First Aid: In case of skin contact, the affected area should be flushed with plenty of water.[3][9] For eye contact, rinse copiously with water for at least 15 minutes and seek medical attention.[3][9] If inhaled, move the person to fresh air.[9]

Note: This is a summary of safety information. Always consult the full, up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.[6][14]

References

- 1. This compound 96 3386-33-2 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 3386-33-2 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound|lookchem [lookchem.com]

- 8. Octadecane, 1-chloro- [webbook.nist.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis routes of this compound [benchchem.com]

- 13. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 14. chemos.de [chemos.de]

- 15. merckmillipore.com [merckmillipore.com]

- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

A Comprehensive Technical Guide to the Safe Handling of 1-Chlorooctadecane

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety data and detailed handling precautions for 1-Chlorooctadecane (CAS No. 3386-33-2), a long-chain alkyl halide utilized in various synthetic processes within the pharmaceutical and chemical industries. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental risks.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage. This non-polar compound is a colorless to pale yellow liquid or solid, contingent on the ambient temperature.[1][2] It is characterized by its low water solubility and is soluble in organic solvents.[1][3]

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₇Cl | [3] |

| Molecular Weight | 288.94 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Melting Point | 18-24 °C (64.4-75.2 °F) | [1] |

| Boiling Point | 348-350 °C (658.4-662 °F) | [1] |

| Density | 0.849 - 0.8596 g/mL at 25 °C | [5] |

| Flash Point | >110 °C (>230 °F) | [5] |

| Water Solubility | Insoluble | [1] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and hexane | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with skin and eye contact.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life |

Data sourced from multiple safety data sheets and chemical databases.[4][6][7][8]

Experimental Protocols for Hazard Assessment

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404):

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Healthy, young adult albino rabbits are typically used.[9]

-

Dosage and Application: A dose of 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small area (approximately 6 cm²) of shaved, intact skin. The site is then covered with a gauze patch and a semi-occlusive dressing.[2][9]

-

Exposure Duration: The exposure period is 4 hours.[9]

-

Observation: After the exposure period, the dressing is removed, and the skin is cleansed. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[10]

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system. The reversibility of the observed effects is also assessed for up to 14 days.[9]

Handling Precautions and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound to prevent exposure.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3]

-

Eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended PPE selection workflow when handling this compound.

References

- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 2. ecetoc.org [ecetoc.org]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound 96 3386-33-2 [sigmaaldrich.com]

- 6. This compound | C18H37Cl | CID 18815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

- 8. chemos.de [chemos.de]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Note: Synthesis of Octadecyl-Based Quaternary Ammonium Compounds from 1-Chlorooctadecane

Introduction